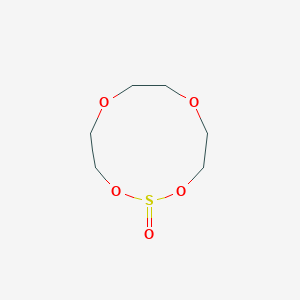
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide is a heterocyclic compound with the molecular formula C₆H₁₂O₅S It features a unique structure with four oxygen atoms and one sulfur atom incorporated into an eleven-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide can be synthesized through several methods. One common approach involves the cyclization of a suitable precursor containing the necessary oxygen and sulfur atoms. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired ring structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of high-purity reagents, precise temperature control, and efficient purification techniques to obtain the compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.
Wissenschaftliche Forschungsanwendungen
1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the inhibition of enzymes or the modulation of biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Another heterocyclic compound with a similar structure but a different ring size.
1,3,5-Trithiane: A sulfur-containing heterocycle with a different arrangement of sulfur and carbon atoms.
Crown Ethers: Compounds with multiple oxygen atoms in a ring structure, similar to 1,3,6,9-Tetraoxa-2-thiacycloundecane, 2-oxide.
Uniqueness
This compound is unique due to its specific arrangement of oxygen and sulfur atoms in an eleven-membered ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications that require specific interactions with other molecules.
Eigenschaften
CAS-Nummer |
27712-99-8 |
|---|---|
Molekularformel |
C6H12O5S |
Molekulargewicht |
196.22 g/mol |
IUPAC-Name |
1,3,6,9-tetraoxa-2λ4-thiacycloundecane 2-oxide |
InChI |
InChI=1S/C6H12O5S/c7-12-10-5-3-8-1-2-9-4-6-11-12/h1-6H2 |
InChI-Schlüssel |
CCLVXPAZWQBGBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCOS(=O)OCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Hydroxybenzoyl)amino]-1-methyl-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B13421890.png)
![Oxalic acid;4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate](/img/structure/B13421896.png)
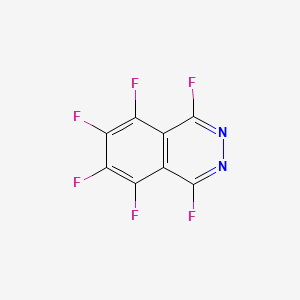
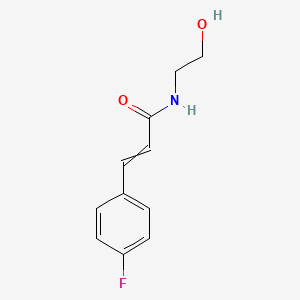
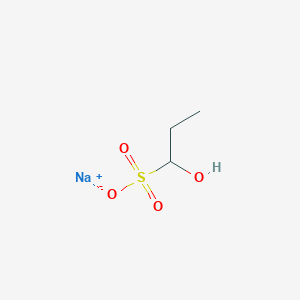





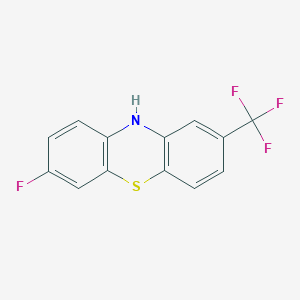
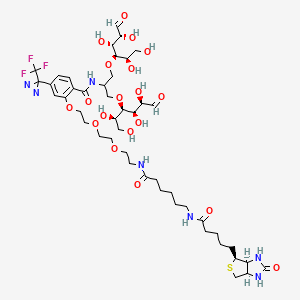
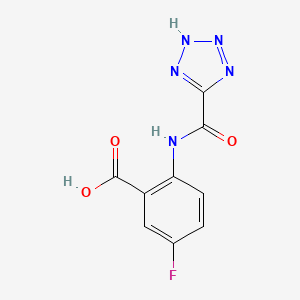
![(1S,4S,6S)-2-tert-Butyl 6-methyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2,6-dicarboxylate](/img/structure/B13421971.png)
